3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-6-10(2)14-11(7-9)17-15(19)16(14,20)8-12(18)13-4-3-5-21-13/h3-7,20H,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDQBMINFXPKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furoic acid, using a dehydrating agent.
Attachment of the Indole Core: The indole core can be introduced through a condensation reaction between an appropriate indole derivative and the furan ring precursor.
Functional Group Modifications: The hydroxy and dimethyl groups can be introduced through selective functional group transformations, such as hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one: undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophilic Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted furan derivatives with various functional groups .
Scientific Research Applications
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one:
Mechanism of Action
The mechanism of action of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, its interaction with certain enzymes may inhibit their activity, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differentiating features:
Key Observations:
Electron-Withdrawing vs. The 4-fluorophenyl imino group () introduces a planar, conjugated system, which may enhance π-π stacking but reduce solubility due to decreased polarity.
Hydrogen Bonding and Crystal Packing :
- The hydroxy group in the target compound facilitates hydrogen bonding, similar to other 3-hydroxy-dihydroindol-2-ones (e.g., ). Crystal structures of related compounds (e.g., ) reveal that hydrogen bonds (O–H···N, C–H···O) govern molecular aggregation, influencing solubility and stability.
Chlorinated derivatives () exhibit higher molecular weights and halogen-dependent bioactivity, though toxicity risks may limit applications.
Metabolic and Toxicological Considerations
- Metabolism : Hydroxy and oxoethyl groups in the target compound may undergo phase II conjugation (e.g., glucuronidation), as seen in structurally related compounds like 5-CA-2-HM-MCBX .
- Toxicity : Chlorinated analogues () may pose higher toxicity risks due to bioaccumulation, whereas the furan-2-yl group in the target compound could undergo oxidative metabolism to less reactive metabolites.
Biological Activity
The compound 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one (commonly referred to as Furan-Indole derivative ) has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula: C13H13N1O3
- Molecular Weight: 245.25 g/mol
Its structure features an indole core modified by a furan ring and a ketoethyl side chain, which is critical for its biological activity.
Synthesis
The synthesis of Furan-Indole derivatives typically involves multi-step organic reactions, including cyclization and functional group transformations. The most common methods include:
- Condensation Reactions: Combining furan-based precursors with indole derivatives under acidic or basic conditions.
- Oxidation Reactions: Modifying the indole structure to enhance biological activity.
Antibacterial Activity
Recent studies indicate that Furan-Indole derivatives exhibit significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have shown MIC values ranging from 20 µM to 70 µM against Staphylococcus aureus and Escherichia coli, respectively .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20–40 |
| Escherichia coli | 40–70 |
Antioxidant Activity
The compound has also demonstrated antioxidant properties in vitro. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and inflammation.
Anti-inflammatory Effects
In preclinical models, Furan-Indole derivatives have shown promise in reducing inflammation markers. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Antibacterial Efficacy: A recent study evaluated the antibacterial efficacy of various Furan-Indole derivatives against resistant bacterial strains. The results indicated that modifications in the furan ring significantly enhanced antibacterial potency .
- Antioxidant Evaluation: Another case study assessed the antioxidant capacity of Furan-Indole derivatives using DPPH and ABTS assays. The results showed a dose-dependent increase in antioxidant activity, highlighting the potential for developing antioxidant therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
